![molecular formula C9H20N2O B1526769 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1250984-97-4](/img/structure/B1526769.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
説明
Synthesis Analysis
A classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin, both of which are responsible for the regio- and stereoselectivity of the reaction1.Molecular Structure Analysis
The optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets2.
Chemical Reactions Analysis
The design of new molecules often starts by studying the binding conformation of existing compounds. For example, the R-methyl group of compound 13a was found to increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a pyrrolidine ring. For example, the physicochemical parameters of pyrrolidine can be compared with the parent aromatic pyrrole and cyclopentane1.
科学的研究の応用
Metabolism and Disposition in Humans
One study explored the metabolism and disposition of BMS-690514, an oral inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, which shares structural features with the compound of interest. The study found that BMS-690514 is well absorbed and extensively metabolized via multiple pathways, with significant excretion in both bile and urine (Christopher et al., 2010).
Exposure to Carcinogenic Compounds
Another study measured the levels of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, highlighting the human exposure to carcinogenic compounds through food. This study indirectly relates to the metabolic pathways that might be involved in processing the compound , focusing on the body's handling of similar toxicological substances (Ushiyama et al., 1991).
Toxicity and Poisoning Cases
Research on the poisoning effects of α-pyrrolidinovalerophenone and pentedrone, which have structural similarities to pyrrolidine-based compounds, reports on the clinical outcomes and the distribution of these substances in postmortem human samples. This study could provide insights into the toxicological aspects of similar compounds (Sykutera et al., 2015).
Metabolism of Dietary Carcinogens
An investigation into the urinary and fecal excretion of a microbial metabolite of PhIP (a carcinogenic heterocyclic amine) after consumption of cooked chicken in humans demonstrates the role of intestinal bacteria in the metabolism of dietary carcinogens, which could be relevant for understanding the metabolism of similar compounds (Vanhaecke et al., 2008).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, some compounds with a pyrrolidine ring have been classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects34.
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen1. The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates1. Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research1.
特性
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)7-11-4-3-8(5-10)6-11/h8,12H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJEOGYMNLFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)
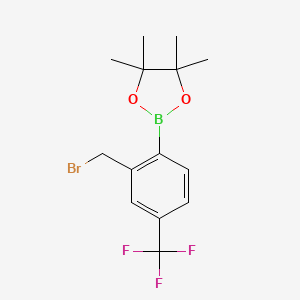
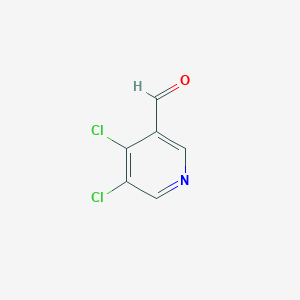
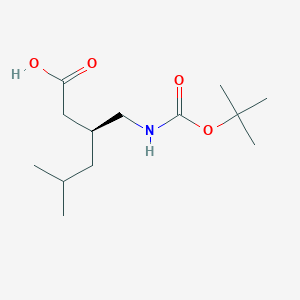
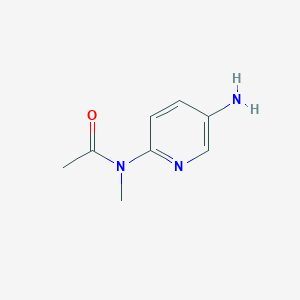
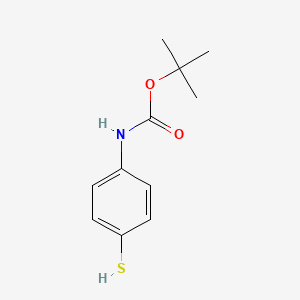
![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)
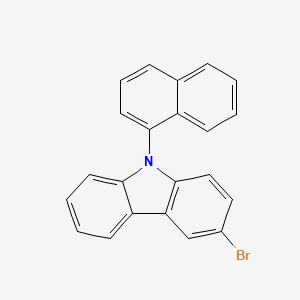
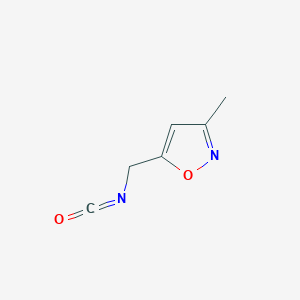
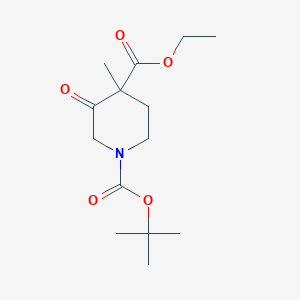
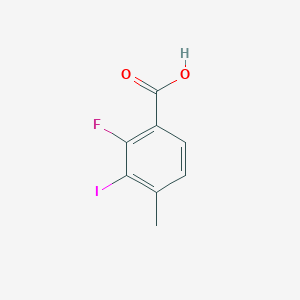
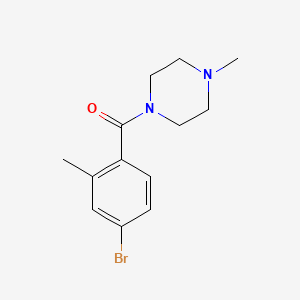
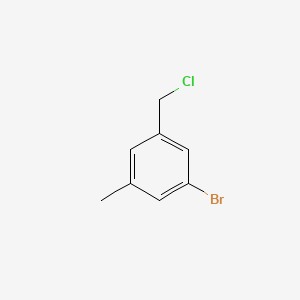
![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)